molecular formula C12H11N3O B8665841 3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile

3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B8665841
M. Wt: 213.23 g/mol
InChI Key: GKJLTRRCLPCICN-UHFFFAOYSA-N
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Description

3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)benzonitrile and 3-(2-ethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)benzamide .

Uniqueness

What sets 3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological or material properties compared to other pyrazole derivatives .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile

InChI

InChI=1S/C12H11N3O/c1-2-15-11(7-12(16)14-15)10-5-3-4-9(6-10)8-13/h3-7H,2H2,1H3,(H,14,16)

InChI Key

GKJLTRRCLPCICN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)N1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl hydrazine oxalate (4.01 g, 26.7 mmol, 1.50 equiv) was added to a solution of ethyl 3-(3-cyanophenyl)prop-2-ynoate (3.55 g, 17.8 mmol, 1 equiv) and triethylamine (3.73 mL, 26.7 mmol, 1.50 equiv) in ethanol (180 mL). The reaction mixture was heated to 80° C. for 3.5 hours, then cooled to 22° C. The cooled reaction mixture was concentrated by rotary evaporation, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, and the washed solution was dried over sodium sulfate. The dried solution was filtered, and the filtrate was concentrated to afford 3-(2-ethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)benzonitrile (3.5 g, 3:1 mixture of regioisomers in favor of desired product). The mixture of regioisomers was used without separating in the next step. Calcd (M+1)+: 214.1. Found: 214.1.
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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